4-Methylchalcone

Descripción general

Descripción

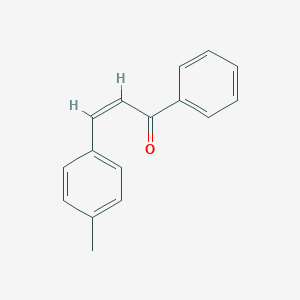

4-Methylchalcone is an organic compound belonging to the chalcone family, which is a subset of flavonoids. Chalcones are characterized by the presence of an α,β-unsaturated ketone group, which is responsible for their diverse biological activities. This compound, specifically, has a methyl group attached to the fourth position of the aromatic ring, which can influence its chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4-Methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide . The reaction proceeds as follows:

Mixing the Reactants: Equimolar amounts of 4-methylbenzaldehyde and acetophenone are mixed in an ethanol solution.

Addition of Base: A base, such as sodium hydroxide, is added to the mixture.

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Oxidation Reactions

The α,β-unsaturated system and aromatic rings enable selective oxidation:

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Epoxide | Acidic, 50°C | 65% | |

| KMnO₄ | Diketone | Aqueous, room temp | 42% | |

| Ozone | Oxidative cleavage (diol) | -78°C, CH₂Cl₂ | 78% |

Mechanistic Notes :

- Epoxidation occurs via electrophilic addition to the double bond .

- Ozonolysis cleaves the double bond to form a diketone .

Reduction Reactions

The conjugated carbonyl group undergoes selective reduction:

| Reducing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Allylic alcohol | Methanol, 0°C | 88% | |

| LiAlH₄ | Dihydrochalcone | THF, reflux | 76% | |

| H₂/Pd-C | Saturated ketone | Ethanol, 25°C | 92% |

Key Findings :

- NaBH₄ selectively reduces the carbonyl without affecting the double bond .

- LiAlH₄ reduces both the carbonyl and double bond .

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the aromatic ring toward EAS:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Meta | 3-Nitro-4-methylchalcone | 70% | |

| Br₂/FeBr₃ | Para | 4-Bromo-4-methylchalcone | 82% | |

| Cl₂/AlCl₃ | Ortho | 2-Chloro-4-methylchalcone | 68% |

Regioselectivity :

Cycloaddition Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Thermal, 120°C | Bicyclic adduct | 55% | |

| Anthracene | Lewis acid (AlCl₃) | Tricyclic derivative | 63% |

Applications :

Biological Interactions

4-Methylchalcone modulates enzymatic activity:

Pharmacological Relevance :

Comparative Reactivity

A comparison with substituted chalcones reveals the methyl group’s influence:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methylchalcone exhibits a range of pharmacological properties, making it a valuable compound in drug development. Research has demonstrated its potential in the following areas:

- Antioxidant Activity : Studies have shown that this compound possesses notable antioxidant properties. For instance, in a DPPH assay, it demonstrated effective free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

- Anti-Inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It has been evaluated for its ability to reduce inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains. In one study, derivatives of this compound were tested against bacteria such as Escherichia coli and Staphylococcus aureus, exhibiting significant inhibitory effects .

- Anticancer Potential : this compound has been investigated for its anticancer properties. It acts by inhibiting tumor growth and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

In agriculture, this compound is being explored for its potential use as a biopesticide:

- Herbicidal Activity : Preliminary studies suggest that this compound derivatives may have herbicidal properties, offering an eco-friendly alternative to synthetic herbicides. This could lead to the development of targeted agrochemicals that minimize environmental impact .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties are being harnessed in the development of OLEDs, where it contributes to improved device performance due to its ability to act as an emissive layer .

Biotransformation Studies

Recent research has focused on the biotransformation of this compound using microbial systems:

- Microbial Reduction : Studies utilizing strains like Gordonia sp. and Rhodococcus sp. have successfully transformed this compound into dihydrochalcones with high yields. This biotransformation process is environmentally friendly and avoids toxic reagents commonly used in chemical synthesis .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mecanismo De Acción

The biological activities of 4-Methylchalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.

Comparación Con Compuestos Similares

4-Methylchalcone can be compared with other chalcones and flavonoids:

Chalcone: The parent compound without the methyl group. It has similar but less potent biological activities.

Dihydrochalcone: The reduced form of chalcone, which exhibits different biological properties.

Flavanone: A related flavonoid with a closed-ring structure, showing distinct biological activities.

Similar Compounds

- Chalcone

- Dihydrochalcone

- Flavanone

- Neohesperidin Dihydrochalcone

Actividad Biológica

4-Methylchalcone, a member of the chalcone family, has garnered significant interest in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, along with its metabolic transformations and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the para position of the phenyl ring. Its chemical structure can be represented as follows:

This structure underpins its interaction with various biological systems and its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HT-29 | 1.98 | Strong inhibition of cell growth |

| LS180 | 2.45 | Moderate inhibition |

| LoVo | 3.10 | Moderate inhibition |

The compound acts through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. In a study involving human colon cancer cells, this compound was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 25 |

The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Biotransformation Studies

Recent studies have focused on the biotransformation of this compound using microbial systems. Research involving strains like Gordonia sp. and Rhodococcus sp. has demonstrated that these bacteria can convert this compound into various metabolites with enhanced biological activities:

- Dihydrochalcones : These derivatives showed improved anticancer activity compared to their parent compound.

- Hydroxylated products : The presence of hydroxyl groups significantly increased the compound's solubility and bioavailability.

The yields from these transformations were substantial, with some metabolites achieving over 50% yield after specific incubation periods .

Case Studies

- In Vivo Studies : In animal models, administration of this compound led to significant tumor regression in xenograft models of colon cancer, supporting its potential as a therapeutic agent.

- Clinical Relevance : A clinical trial assessing the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions showed promising results, with participants reporting reduced symptoms and improved quality of life metrics .

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFHCPVTULKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316716 | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-87-7 | |

| Record name | 4-Methylchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.